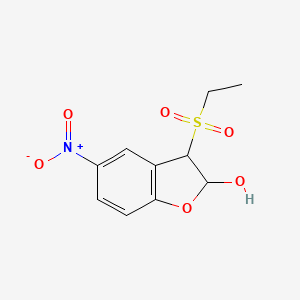

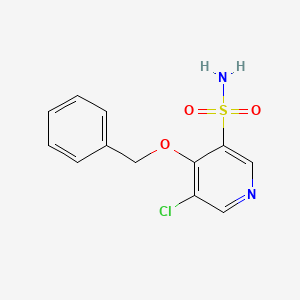

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

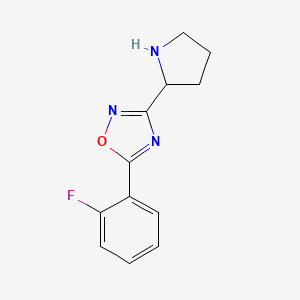

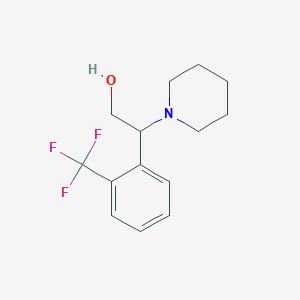

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a pyridine ring substituted with hydroxy, methyl, oxo, phenyl, and carboxylic acid groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with aniline in the presence of a base such as potassium hydroxide. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product .

Another method involves the use of microwave-assisted synthesis, which offers a more efficient and environmentally friendly approach. This method utilizes ethyl acetoacetate and 2-cyano-N-(substituted phenyl)ethanamides as starting materials, resulting in the formation of the target compound under controlled microwave irradiation .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance production efficiency and reduce reaction times.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Oxogruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Phenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br₂) und Salpetersäure (HNO₃).

Wichtigste gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung von substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridin-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Medizin: Wird für seine potenzielle Verwendung in der Arzneimittelentwicklung, insbesondere bei der Entwicklung neuer Therapeutika, untersucht.

Industrie: Wird in der Produktion von Farbstoffen, Pigmenten und Stabilisatoren für Polymere und Lacke verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridin-3-carbonsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die Hydroxy- und Oxogruppen der Verbindung spielen eine entscheidende Rolle für ihre Reaktivität, wodurch sie Wasserstoffbrückenbindungen bilden und mit verschiedenen Enzymen und Rezeptoren interagieren können. Diese Wechselwirkungen können biologische Signalwege modulieren und zu den beobachteten biologischen Wirkungen führen .

Wirkmechanismus

The mechanism of action of 4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and oxo groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

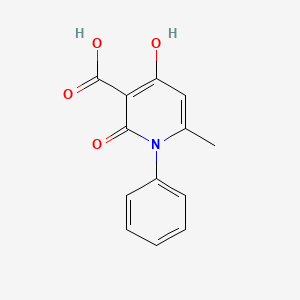

4-Hydroxy-2-chinolone: Diese Verbindungen weisen eine ähnliche Anordnung der Hydroxy- und Oxofunktionellen Gruppen auf und sind bekannt für ihre pharmazeutischen und biologischen Aktivitäten.

2-Hydroxychinolin: Eine weitere verwandte Verbindung mit ähnlichen Strukturmerkmalen und biologischer Bedeutung.

Einzigartigkeit

4-Hydroxy-6-methyl-2-oxo-1-phenyl-1,2-dihydropyridin-3-carbonsäure ist aufgrund ihres spezifischen Substitutionsschemas am Pyridinring einzigartig, das ihr besondere chemische und biologische Eigenschaften verleiht. Die Kombination von Hydroxy-, Methyl-, Oxo-, Phenyl- und Carbonsäuregruppen macht sie zu einem vielseitigen Molekül für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C13H11NO4 |

|---|---|

Molekulargewicht |

245.23 g/mol |

IUPAC-Name |

4-hydroxy-6-methyl-2-oxo-1-phenylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C13H11NO4/c1-8-7-10(15)11(13(17)18)12(16)14(8)9-5-3-2-4-6-9/h2-7,15H,1H3,(H,17,18) |

InChI-Schlüssel |

XVVMYONBRYUQJZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=O)N1C2=CC=CC=C2)C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,4-Dimethoxyphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11804120.png)

![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)